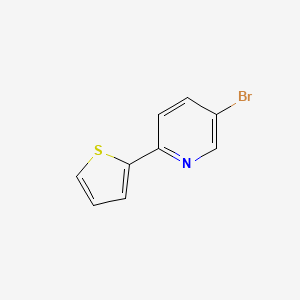

5-Bromo-2-(2-thienyl)pyridine

Vue d'ensemble

Description

5-Bromo-2-(2-thienyl)pyridine is a compound that belongs to the family of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. These compounds are of interest due to their potential applications in drug discovery and material science. The bromine atom on the pyridine ring makes it a versatile intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of thienopyridine derivatives often involves regioselective bromination, where the bromine atom is introduced at a specific position on the thienopyridine core. For instance, the regioselective bromination of thieno[2,3-b]pyridine yields a product with the bromine at the 4-position, which can then be used in cross-coupling reactions to create a variety of derivatives . Other synthetic routes include the reaction of bromomethyl-substituted pyridinones with nucleophiles to form thieno- and furo[3,4-b]pyridin-2(1H)-ones , and the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes followed by alkylation to yield imidazo[4,5-b]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. The thienopyridine core is typically planar, and the substituents can influence the electronic and steric properties of the molecule . Density functional theory (DFT) calculations have been used to optimize the geometric structure and predict the vibrational frequencies and chemical shift values .

Chemical Reactions Analysis

Thienopyridines can undergo a variety of chemical reactions, including S-alkylation, cyclization, and nucleophilic substitution, to yield new heterocyclic systems. These reactions can be used to introduce additional functional groups or to form new rings, expanding the complexity and potential applications of the thienopyridine derivatives . The presence of the bromine atom in this compound makes it a valuable intermediate for further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, melting point, and reactivity. The bromine atom in particular enhances the molecule's reactivity in nucleophilic substitution reactions, making it a key functional group for chemical synthesis . Additionally, some derivatives have been studied for their non-linear optical (NLO) properties and antimicrobial activities, indicating the potential for diverse applications .

Applications De Recherche Scientifique

Spectroscopy and Optical Studies

5-Bromo-2-(2-thienyl)pyridine has been characterized spectroscopically, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) studies. Such characterizations are crucial for understanding the molecular structure and properties of this compound (Vural & Kara, 2017).

Synthesis of Derivatives

Chemical transformations of related compounds have led to the creation of various derivatives, demonstrating the flexibility and potential of this compound in synthetic chemistry (Klemm & Zell, 1968).

Role in Catalysis

The compound has been used in palladium-catalyzed Suzuki cross-coupling reactions, a method crucial for creating novel compounds with potential biological activities (Ahmad et al., 2017).

Structural Analysis in Complex Molecules

This compound derivatives have been utilized in studies involving molecular structures, particularly in X-ray diffraction methods for understanding complex molecular geometries (Riedmiller et al., 1999).

Antimicrobial and Biological Activities

There is research exploring the antimicrobial activities of compounds derived from this compound, indicating its potential in biomedical applications (Abdelriheem et al., 2015).

Cyclometallation Studies

This compound plays a role in cyclometallation reactions with metals like palladium, rhodium, and ruthenium, forming complexes that are significant in the study of inorganic chemistry and material science (Nonoyama & Kajita, 1981).

Luminescence Properties in Platinum Complexes

Synthesis of luminescent platinum complexes using derivatives of this compound has been reported, contributing to the field of photophysical chemistry (Kozhevnikov et al., 2009).

Safety and Hazards

Orientations Futures

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Therefore, future research may focus on developing such robust synthetic routes.

Mécanisme D'action

Target of Action

It’s known that this compound is used by researchers as a unique chemical in early discovery

Biochemical Pathways

Brominated pyridines are often used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions . This suggests that 5-Bromo-2-(2-thienyl)pyridine may be involved in similar biochemical pathways.

Result of Action

A related compound, 5,10,15-tris(5-bromo-2-thienyl)porphyrin, has been synthesized and studied for its photophysical and photochemical properties, suggesting potential applications in photodynamic therapy .

Analyse Biochimique

Biochemical Properties

5-Bromo-2-(2-thienyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction . Additionally, this compound may interact with other biomolecules such as proteins and nucleic acids, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. For instance, the binding of this compound to cytochrome P450 can result in enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At higher doses, this compound can become toxic, leading to adverse effects on cellular function and overall health . It is important to determine the optimal dosage range to maximize the benefits while minimizing the risks associated with this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the metabolism of this compound into various metabolites, which can then participate in other biochemical reactions . The effects on metabolic flux and metabolite levels are important considerations when studying the biochemical properties of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including the presence of transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments . The distribution of this compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its activity and function, making it a key factor in understanding its overall biochemical properties.

Propriétés

IUPAC Name |

5-bromo-2-thiophen-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYKHSYCYNRTKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531126 | |

| Record name | 5-Bromo-2-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91891-74-6 | |

| Record name | 5-Bromo-2-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(2-thienyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)

![1H-Benzo[DE]isoquinolin-2(3H)-amine](/img/structure/B1281727.png)

![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)